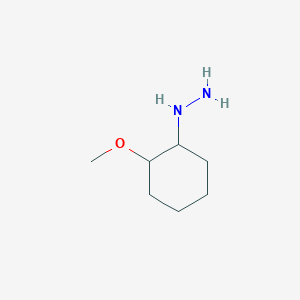
2-(5,5-Dimethyl-1,3-dioxan-2-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid: is an organic compound characterized by a dioxane ring substituted with a dimethyl group and an acetic acid moiety. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid typically involves the reaction of neopentyl glycol with acetic anhydride in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxane ring, followed by the introduction of the acetic acid group. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Neopentyl glycol, acetic anhydride
Catalyst: Acidic ion-exchange resins
Reaction Conditions: Elevated temperatures (80-100°C) and pressures to enhance reaction rates and product formation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde.
Reduction: Formation of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethanol.
Substitution: Formation of halogenated derivatives like 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetyl chloride.
Aplicaciones Científicas De Investigación
Chemistry: 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in the metabolism of dioxane derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates with anti-inflammatory and analgesic properties.
Industry: In industrial applications, 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is used in the production of polymers, resins, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural modifications. The dioxane ring and acetic acid moiety play crucial roles in binding to the active sites of enzymes, influencing their catalytic activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, such as oxidoreductases and hydrolases.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethanol
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetyl chloride
Uniqueness: 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid stands out due to its unique combination of a stable dioxane ring and a reactive acetic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its stability under various reaction conditions and its ability to form multiple derivatives enhance its utility in scientific research and industrial applications.
Propiedades
Número CAS |
1245643-79-1 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-(5,5-dimethyl-1,3-dioxan-2-yl)acetic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2)4-11-7(12-5-8)3-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
LHGGRHJNMRLWTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate](/img/structure/B12443798.png)


![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B12443825.png)




![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)

